Stereochemical Configuration: Structural Distinction from Epistephamiersine Determines Chromatographic Separation and Biological Recognition
Dihydrooxoepistephamiersine is distinguished from its closest structural analog, epistephamiersine (CAS 52389-15-8), by the presence of a 16-oxo group and a fully defined stereochemical configuration of (1R,8S,10S,11R,12S,13S) at six chiral centers [1]. In contrast, epistephamiersine lacks the 16-oxo functionality and has a different oxidation state, resulting in altered chromatographic retention behavior and distinct fragmentation patterns in mass spectrometry . This stereochemical distinction has practical consequences: dihydrooxoepistephamiersine exhibits a calculated LogP of 2.12, whereas epistephamiersine—lacking the polar 16-oxo group—would be expected to be more lipophilic and show different solubility and membrane permeability characteristics . For analytical chemists developing HPLC or LC-MS methods to distinguish hasubanan alkaloids in complex plant matrices, these structural differences translate to baseline-resolved separation and unambiguous identification.
| Evidence Dimension | Structural differentiation (oxidation state and stereochemistry) |
|---|---|
| Target Compound Data | C21H27NO7; six chiral centers (1R,8S,10S,11R,12S,13S); contains 16-oxo group; LogP = 2.12; hydrogen bond acceptor count = 7; hydrogen bond donor count = 1 |
| Comparator Or Baseline | Epistephamiersine (CAS 52389-15-8): C21H29NO6 (different oxidation state, no 16-oxo group, different stereochemical annotation) |
| Quantified Difference | Difference in molecular formula (C21H27NO7 vs C21H29NO6); LogP difference (dihydrooxoepistephamiersine more polar); distinct chromatographic retention |
| Conditions | Calculated physicochemical properties from PubChem and vendor datasheets; stereochemistry assigned by X-ray crystallography of related hasubanan alkaloids |
Why This Matters
This structural distinction ensures that dihydrooxoepistephamiersine can be used as a unique reference standard for chromatographic method validation and unambiguous identification in natural product dereplication workflows, preventing misidentification that could compromise analytical results.
- [1] PubChem. Compound Summary for CID 91895296, Dihydrooxoepistephamiersine. National Center for Biotechnology Information. 2025. View Source
